Lateritin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lateritin is typically isolated from the mycelial cake of Gibberella lateritium through a series of purification steps, including solvent extraction, silica gel column chromatography, and reverse-phase high-performance liquid chromatography (HPLC)

Industrial Production Methods: Industrial production of this compound involves the cultivation of Gibberella lateritium under controlled conditions to maximize the yield of the compound. The mycelial cake is then subjected to solvent extraction and chromatographic techniques to isolate and purify this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Lateritin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed mechanisms are not extensively documented.

Reduction: Reduction reactions involving this compound are less common and not well-studied.

Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reducing Agents: Sodium borohydride or lithium aluminum hydride could be potential reducing agents.

Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. Detailed studies on the reaction products of this compound are limited.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antimicrobial Activity

Lateritin has demonstrated significant antimicrobial properties against various pathogens:

- Bacterial Inhibition : this compound exhibits potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains . In one study, it showed an inhibition zone of 7 mm at a concentration of 2 µg per disc.

- Antifungal Effects : The compound also possesses antifungal properties, with effective inhibition against Candida albicans and other fungi .

2. Anticancer Properties

This compound has been identified as an apoptosis inducer in human leukemia cells (HL-60). Research indicates that it induces cell death in a dose-dependent manner, with concentrations ranging from 5.0 μg/ml to 100.0 μg/ml being effective . This suggests potential applications in cancer therapy.

3. Cholesterol Regulation

This compound functions as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), which is crucial for cholesterol metabolism. In animal studies, it inhibited rat liver ACAT activity by 50% at a concentration of 5.7 μg/ml, indicating its potential for managing cholesterol levels and related disorders .

Agricultural Applications

This compound's antifungal properties also extend to agricultural uses:

- Biocontrol Agent : Given its effectiveness against plant pathogens, this compound can be explored as a biocontrol agent in agriculture to manage fungal diseases without relying on synthetic fungicides.

Data Summary Table

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various strains of bacteria. The results indicated that it not only inhibited the growth of Staphylococcus aureus but also showed activity against other Gram-positive bacteria. This study highlights the potential for this compound as a natural antimicrobial agent in clinical settings.

Case Study 2: Cancer Cell Apoptosis

A study focused on the effect of this compound on HL-60 leukemia cells revealed that treatment with this compound led to significant apoptotic cell death. The research utilized flow cytometry to analyze cell viability and apoptosis markers, demonstrating this compound's potential as an anticancer therapeutic.

Wirkmechanismus

Lateritin exerts its effects primarily by inhibiting acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism . By inhibiting ACAT, this compound prevents the esterification of cholesterol, thereby reducing cholesterol accumulation in cells. This inhibition is time-dependent and irreversible . Additionally, this compound inhibits platelet aggregation, which may contribute to its potential therapeutic effects in cardiovascular diseases .

Vergleich Mit ähnlichen Verbindungen

Lateritin is unique due to its dual role as an ACAT inhibitor and a platelet aggregation inhibitor. Similar compounds include:

Eldacimibe: Another ACAT inhibitor used in the study of atherosclerosis and hypercholesterolemia.

Avasimibe: An orally bioavailable ACAT inhibitor that prevents cholesterol deposition in the arterial wall.

Eflucimibe: An ACAT inhibitor used for the treatment of cardiovascular diseases and metabolic disorders.

These compounds share similar inhibitory effects on ACAT but may differ in their specific molecular structures, bioavailability, and additional biological activities.

Biologische Aktivität

Lateritin is a naturally occurring compound that has garnered attention for its biological activities, particularly in the fields of oncology and microbiology. This article synthesizes existing research findings, case studies, and experimental data to provide a comprehensive overview of this compound's biological activity.

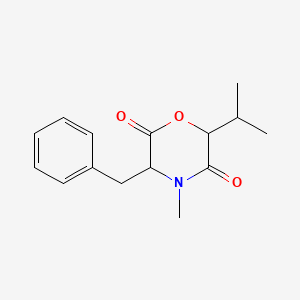

Chemical Structure and Isolation

This compound is classified as a N-methylated depsipeptide , which is characterized by a combination of amino acids and ester groups. It was first isolated from a co-culture of fungi, demonstrating the potential of mixed fermentation in natural product discovery. The isolation process involved bioassay-guided fractionation, followed by nuclear magnetic resonance (NMR) and mass spectrometry analyses to confirm its structure .

Anticancer Properties

This compound has been shown to inhibit the growth of various human cancer cell lines. In one study, it was tested against a mini-panel of cancer cell lines, where it exhibited significant cytotoxic effects. The compound's mechanism of action appears to involve interference with cellular proliferation pathways, although detailed mechanisms remain to be fully elucidated .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A2780 (Ovarian Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

Antimicrobial Activity

This compound also exhibits antimicrobial properties against a range of pathogens, including gram-positive bacteria and fungi such as Candida albicans. This broad-spectrum activity suggests potential applications in treating infections caused by resistant strains .

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Bacillus subtilis | 4 µg/mL | |

| Candida albicans | 16 µg/mL |

Co-Cultivation Techniques

Recent studies have highlighted the effectiveness of co-cultivation techniques in enhancing the production of this compound. By cultivating multiple fungal species together, researchers have successfully induced the biosynthesis of this compound, showcasing a promising strategy for natural product discovery . This method allows for the exploration of cryptic biosynthetic pathways that may not be activated in monocultures.

Research Findings

A significant study published in 2023 focused on the metabolic induction through co-culture setups. It demonstrated that specific microbial interactions could lead to increased yields of biologically active compounds, including this compound. The study emphasized the importance of microbial communication and environmental factors in maximizing secondary metabolite production .

Eigenschaften

IUPAC Name |

3-benzyl-4-methyl-6-propan-2-ylmorpholine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-10(2)13-14(17)16(3)12(15(18)19-13)9-11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKBTBNVNCFOBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80984071 | |

| Record name | 3-Benzyl-4-methyl-6-(propan-2-yl)morpholine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65454-13-9 | |

| Record name | Lateritin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065454139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-4-methyl-6-(propan-2-yl)morpholine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.